L-Aspartic acid, sodium salt
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Overview
Description
L-Aspartic acid, sodium salt, also known as sodium L-aspartate, is a non-essential amino acid derivative. It is commonly found in the form of a monohydrate and is used in various biochemical and industrial applications. The compound has the molecular formula HO₂CCH₂CH(NH₂)CO₂Na · H₂O and a molecular weight of 173.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Aspartic acid, sodium salt can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where L-aspartic acid is dissolved and then titrated with sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to yield the sodium salt in crystalline form .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of carbohydrates using specific strains of bacteria that produce L-aspartic acid. The L-aspartic acid is then isolated and purified before being neutralized with sodium hydroxide to form the sodium salt. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: L-Aspartic acid, sodium salt undergoes various chemical reactions, including:
Transamination: Involves the transfer of an amino group from L-aspartic acid to an alpha-keto acid, forming oxaloacetate and a new amino acid.
Decarboxylation: The removal of a carboxyl group from L-aspartic acid, producing beta-alanine and carbon dioxide.
Condensation: Reacts with other amino acids to form peptides and proteins.
Common Reagents and Conditions:
Transamination: Requires an alpha-keto acid and a transaminase enzyme under physiological conditions.
Decarboxylation: Typically occurs under acidic or enzymatic conditions.
Condensation: Involves peptide bond formation, often facilitated by coupling agents such as carbodiimides.
Major Products Formed:
Oxaloacetate: Formed during transamination reactions.
Beta-alanine: Produced through decarboxylation.
Peptides and Proteins: Result from condensation reactions.
Scientific Research Applications
L-Aspartic acid, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
L-Aspartic acid, sodium salt exerts its effects through several mechanisms:
Neurotransmission: Acts as an excitatory neurotransmitter in the central nervous system, binding to specific receptors and promoting synaptic transmission.
Metabolic Pathways: Involved in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents across the mitochondrial membrane.
Protein Synthesis: Serves as a precursor for the synthesis of proteins, nucleotides, and other biologically important molecules.
Comparison with Similar Compounds
L-Aspartic acid, sodium salt can be compared with other amino acid derivatives:
L-Glutamic Acid, Sodium Salt: Similar in structure and function, but primarily acts as a neurotransmitter in the brain.
L-Asparagine: Another amino acid derivative, but differs in its role in protein synthesis and nitrogen metabolism.
L-Glutamine: Involved in nitrogen transport and immune function, distinct from L-aspartic acid in its metabolic pathways.
Uniqueness: this compound is unique due to its dual role in neurotransmission and metabolic pathways, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
17090-93-6 |
---|---|
Molecular Formula |
C4H7NNaO4 |
Molecular Weight |
156.09 g/mol |
IUPAC Name |
disodium;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |
InChI Key |
VPGWWDZBZDPONV-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O.[Na] |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.[Na] |
physical_description |
White solid; [Sigma-Aldrich MSDS] |
Related CAS |
5598-53-8 28826-17-7 |
Synonyms |
(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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